
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine (IDHM) is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It is a colorless liquid that is widely used in various scientific research applications. IDHM is synthesized by reacting 2,6-dimethylmorpholine with isopropyl bromide in the presence of sodium hydride.
作用机制
The mechanism of action of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine is not well understood. However, it is believed to act as a chiral auxiliary and a ligand in asymmetric synthesis. 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has been found to be effective in inducing high enantioselectivity in various reactions, including epoxidation, allylation, and Diels-Alder reactions.
生化和生理效应
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
实验室实验的优点和局限性
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has some limitations. It is relatively expensive compared to other chiral auxiliaries and ligands. It is also not suitable for use in reactions that require high temperatures or strong acids or bases.
未来方向
There are several future directions for research on 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine. One area of interest is the development of new synthetic routes for 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine and its derivatives. Another area of interest is the application of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine in the synthesis of novel organic compounds with potential pharmaceutical and agrochemical applications. Additionally, further studies are needed to understand the mechanism of action of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine and its potential biochemical and physiological effects.
科学研究应用
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine is widely used in scientific research as a chiral auxiliary and as a ligand in asymmetric synthesis. It is also used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has been found to be effective in the synthesis of several natural products, such as (+)-cycloclavine, (-)-clavicipitic acid, and (-)-citreoviridin.
属性
CAS 编号 |
109605-05-2 |
|---|---|
产品名称 |
4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine |
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-propan-2-ylmorpholin-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(2)10-5-8(3)12-9(4,11)6-10/h7-8,11H,5-6H2,1-4H3 |
InChI 键 |
BTRJTOGCLDLDJT-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)(C)O)C(C)C |
规范 SMILES |
CC1CN(CC(O1)(C)O)C(C)C |
同义词 |
2-Morpholinol,2,6-dimethyl-4-(1-methylethyl)-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

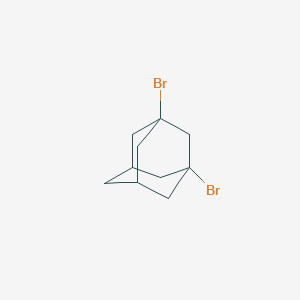
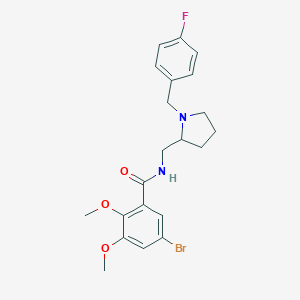
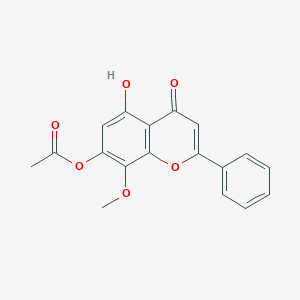
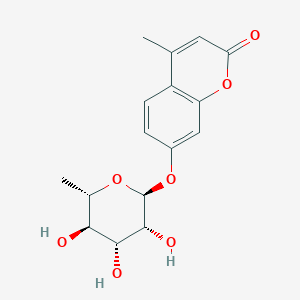
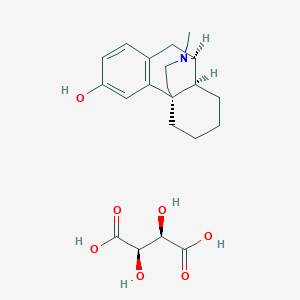
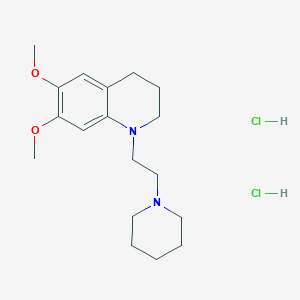
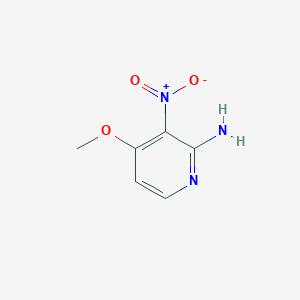

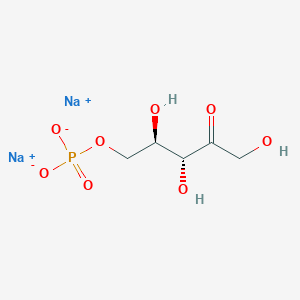


![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)

